molecular formula C6H7N5S B13691970 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole

2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole

Cat. No.: B13691970
M. Wt: 181.22 g/mol
InChI Key: DYJTUAXASSDRAS-UHFFFAOYSA-N
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Description

2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole is a heterocyclic compound that features both an imidazole and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

    2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole (Megazol): Known for its antiparasitic properties.

    2-Amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole: Similar structure but different substituents on the imidazole ring.

Uniqueness: 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

5-(imidazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H7N5S/c7-6-10-9-5(12-6)3-11-2-1-8-4-11/h1-2,4H,3H2,(H2,7,10)

InChI Key

DYJTUAXASSDRAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=NN=C(S2)N

Origin of Product

United States

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